(2R,3R,4S,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
CAS No.:
Cat. No.: VC16555842
Molecular Formula: C35H38O6
Molecular Weight: 554.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H38O6 |
|---|---|
| Molecular Weight | 554.7 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
| Standard InChI | InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31?,32-,33+,34-,35-/m1/s1 |
| Standard InChI Key | IXEBJCKOMVGYKP-QMJUWMABSA-N |
| Isomeric SMILES | CO[C@H]1[C@@H]([C@H]([C@@H](C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
| Canonical SMILES | COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound features a tetrahydropyran core with substituents at positions 2, 3, 4, 5, and 6. Key structural elements include:
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Methoxy group at C2.
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Three benzyl ether groups at C3, C4, and C5.
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Phenylmethoxymethyl group at C6.
The stereochemistry is defined by the (2R,3R,4S,5R) configuration, which dictates the spatial arrangement of substituents and influences reactivity in synthetic pathways.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₅H₃₈O₆ | |
| Molecular Weight | 554.7 g/mol | |
| IUPAC Name | (2R,3R,4S,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
| Stereochemical Descriptors | 2R, 3R, 4S, 5R | |
| Canonical SMILES | COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Synthetic Relevance and Pathways
Role as a Protected Intermediate
The compound’s benzyl ether groups serve as protective moieties for hydroxyl functions during oligosaccharide synthesis. Benzyl groups are preferred due to their stability under acidic and basic conditions, enabling selective deprotection in multi-step syntheses .
Synthetic Routes
A plausible synthesis involves:
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Benzylation of a Sugar Precursor: Starting with a reducing sugar (e.g., glucose or galactose), sequential benzylation using benzyl bromide and a base (e.g., NaH) protects hydroxyl groups.
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Methylation at C2: Introduction of the methoxy group via Williamson ether synthesis with methyl iodide.
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Functionalization at C6: Attachment of the phenylmethoxymethyl group through nucleophilic substitution or Mitsunobu reaction.
Table 2: Comparison with Related Protected Sugars
Research Challenges and Limitations
Stereochemical Control
Achieving the correct (2R,3R,4S,5R) configuration demands precise asymmetric synthesis or enzymatic methods, which are often low-yielding.
Solubility and Stability
The high hydrophobicity of benzyl groups limits aqueous solubility, complicating biological assays. Additionally, acid-labile benzyl ethers require careful handling to prevent premature deprotection .
Lack of In Vivo Data
No studies have evaluated the compound’s pharmacokinetics or toxicity, restricting its translational potential.
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